ONC201 (Dordaviprone), a heterocyclic small molecule, represents the founding member of the imipridone class of anti-cancer agents []. Initially identified through a phenotypic cell-based screen of the National Cancer Institute (NCI) chemical library, ONC201 emerged for its ability to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) []. Subsequent research revealed its unique mechanism of action involving dopamine receptor D2 (DRD2) antagonism and activation of mitochondrial caseinolytic protease P (ClpP) [].
TIC10 is classified as an imidazolinopyrimidinone derivative. It is recognized for its role as an anti-cancer agent due to its mechanism of inducing TRAIL expression, which is pivotal in apoptosis signaling pathways in tumor cells. The compound has been categorized under investigational drugs with ongoing clinical trials assessing its efficacy and safety profiles.
The active form of TIC10 was confirmed through Nuclear Magnetic Resonance (NMR) and X-ray crystallography, emphasizing the importance of structural integrity in its synthesis .
TIC10 exhibits a unique molecular structure characterized by an angular tricyclic core. This structural configuration is critical for its biological activity.
The structural analysis indicates that the angular arrangement of the tricyclic core facilitates interactions with biological targets, particularly those involved in apoptosis signaling pathways .
TIC10 participates in several key chemical reactions that underpin its mechanism of action:
These reactions highlight TIC10's role as a multi-targeting agent capable of reprogramming cancer cell metabolism and signaling pathways.
The mechanism by which TIC10 exerts its anti-cancer effects revolves around the induction of TRAIL and modulation of key signaling pathways:
This mechanism underscores TIC10's potential as a therapeutic agent capable of overcoming resistance mechanisms commonly seen in cancer treatments.
TIC10 possesses several notable physical and chemical properties:
These properties contribute to its favorable profile as a candidate for clinical development.
TIC10 has several significant applications in scientific research and clinical settings:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9